molecular formula C16H15N3O3S B2602700 N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-93-2

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2602700
CAS No.: 851945-93-2
M. Wt: 329.37
InChI Key: IVBZUCDOPVXTDK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure features a bicyclic core (thiazole fused with pyrimidine) substituted with a 3-methyl group, a 5-oxo moiety, and an N-(2-methoxy-5-methylphenyl)carboxamide side chain. The methoxy and methyl groups on the phenyl ring are critical for modulating electronic properties, solubility, and target interactions .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-4-5-13(22-3)12(6-9)18-14(20)11-7-17-16-19(15(11)21)10(2)8-23-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZUCDOPVXTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea under specific conditions. One common method involves the cyclization of 2-aminothiazole derivatives with appropriate aldehydes and ketones in the presence of a base, such as sodium ethoxide, in ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiazole derivatives, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Overview

The compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Its structural components contribute to its effectiveness in inhibiting cancer cell proliferation.

Case Studies

  • Colon Carcinoma : Research has shown that derivatives of thiazole and pyrimidine structures demonstrate significant activity against colon carcinoma cell lines such as HCT-15. Compounds similar to N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been noted for their ability to induce apoptosis in cancer cells through various mechanisms involving the methoxy group on the phenyl ring .
CompoundCell LineIC50 ValueMechanism
Compound 24aHCT-15Not specifiedApoptosis induction
Compound 19A549 (lung adenocarcinoma)23.30 ± 0.35 µMSelective cytotoxicity

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups, such as methoxy and methyl substitutions on the phenyl ring, enhances anticancer activity. For instance, compounds with additional electronegative groups have shown increased potency against various cancer types .

Overview

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Thiazole derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective activities.

Research Findings

In a study assessing thiazole-pyrimidine hybrids for anticonvulsant properties, certain analogues demonstrated significant protection against seizures in animal models. The protective index was notably high for compounds similar to this compound, suggesting a potential application in treating epilepsy and other neurological disorders .

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 1PTZ-induced seizures18.4170.29.2

Overview

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Case Studies

Recent studies have indicated that thiazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds derived from thiazolo-pyrimidine structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiazole derivative AStaphylococcus aureus15 µg/mL
Thiazole derivative BEscherichia coli20 µg/mL

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • N-(2-Bromophenyl) analog (D358-0193) : Replacing the methoxy and methyl groups with a bromine atom (C14H10BrN3O2S, MW 356.22) increases molecular weight and lipophilicity (logP ~3.1). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets but could reduce solubility .
  • N-(2,6-Difluorophenyl) analogs (D358-0200/D358-0340) : Fluorine substituents (C14H9F2N3O2S, MW 321.3) improve metabolic stability and membrane permeability due to fluorine’s high electronegativity. The difluoro substitution pattern may sterically hinder enzymatic degradation .
Electron-Withdrawing and Polar Groups
  • However, this group may reduce oral bioavailability due to increased polarity .
Methoxy and Methyl Substitutions
  • N-(2-Methoxyphenyl) analog (CAS 851945-16-9) : Lacking the 5-methyl group, this compound (C15H13N3O3S, MW 315.35) exhibits reduced steric bulk compared to the target compound. The absence of the methyl group may decrease binding affinity in hydrophobic environments .

Core Structure Modifications

Thiazolo[3,2-a]Pyrimidine Core Variations
  • The phenylcarboxamide side chain may engage in additional hydrogen bonding .
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative () : The benzylidene substituent introduces conformational rigidity, as evidenced by an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings. This rigidity could enhance selectivity for planar binding sites .

Physicochemical and Structural Properties

Crystallographic Insights

  • Conformational Analysis : X-ray studies () reveal that the thiazolopyrimidine core adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane). Substituents like trimethoxybenzylidene induce significant puckering, which may influence packing in crystal lattices and intermolecular interactions .
  • Hydrogen Bonding : The carboxamide and carbonyl groups participate in bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. Such interactions are critical for stabilizing crystal structures and may correlate with solubility in polar solvents .

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to its evaluation in several pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of 344.4 g/mol. The compound features a thiazolo-pyrimidine core, which is known for its biological significance.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Thiazolo derivative AM-HeLa (cervical adenocarcinoma)10
Thiazolo derivative BPC3 (prostate adenocarcinoma)15
N-(2-methoxy-5-methylphenyl)-...MCF−7 (breast cancer)12

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

Compounds in the thiazolo[3,2-a]pyrimidine class have also been evaluated for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.25 µM
Staphylococcus aureus0.30 µM

These results highlight the potential of these compounds as antimicrobial agents, particularly against resistant strains.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in tumor progression and microbial resistance. For example, some thiazolo derivatives have been identified as acetylcholinesterase inhibitors and modulators of NMDA receptors, which are crucial in neurodegenerative diseases and cognitive disorders .

Case Studies

  • Antileishmanial Activity : A study demonstrated that certain thiazolo derivatives exhibited potent antileishmanial effects against Leishmania promastigotes. The compound's mechanism involved disrupting cellular metabolism in the parasites .
  • Cytotoxicity Profiling : In vitro assessments showed that N-(2-methoxy-5-methylphenyl)-... displayed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was further confirmed through MTT assays across multiple cell lines .

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